[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid
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Overview
Description
[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group at the 6th position, a trifluoromethyl group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the formyl and trifluoromethyl groups. The acetic acid moiety is then attached through a series of reactions involving esterification and hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The formyl and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The acetic acid moiety may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the formyl and acetic acid groups, making it less versatile in certain reactions.
2-Acetyl-6-formylpyridine: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and properties.
6-Formyl-2-pyridinecarboxylic acid: Lacks the trifluoromethyl group, which may influence its biological activity and chemical behavior.
Uniqueness: The presence of both the formyl and trifluoromethyl groups in [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H6F3NO3 |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-[6-formyl-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-6(3-8(15)16)13-7(2-5)4-14/h1-2,4H,3H2,(H,15,16) |
InChI Key |
LKVNCUOBRBVVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)C(F)(F)F |
Origin of Product |
United States |
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